![molecular formula C23H27FN4O5 B12326519 Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate is a complex organic compound with a molecular formula of C24H25FN4O5 and a molecular weight of 468.48 g/mol. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a carbamoyl group, and a dihydropyrimidinyl moiety. It is primarily used in research and industrial applications due to its specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with a suitable carbamoyl chloride to form the intermediate 4-fluorobenzylcarbamoyl compound. This intermediate is then reacted with a dihydropyrimidinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学研究应用
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Benzyl (2-(4-((4-chlorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
- Benzyl (2-(4-((4-methylbenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate is unique due to the presence of the fluorobenzyl group, which imparts specific electronic and steric properties.
属性
分子式 |
C23H27FN4O5 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1,3-diazinan-2-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C23H27FN4O5/c1-23(2,28-22(32)33-13-15-6-4-3-5-7-15)21-26-17(18(29)20(31)27-21)19(30)25-12-14-8-10-16(24)11-9-14/h3-11,17-18,21,26,29H,12-13H2,1-2H3,(H,25,30)(H,27,31)(H,28,32) |
InChI 键 |
TUNQEAFFVKWBOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1NC(C(C(=O)N1)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


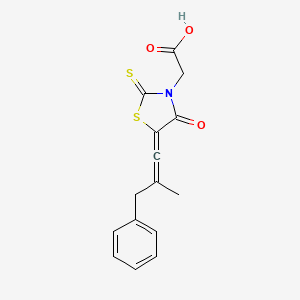
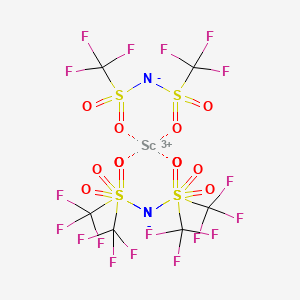
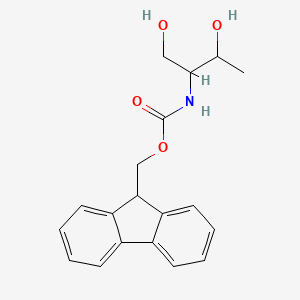

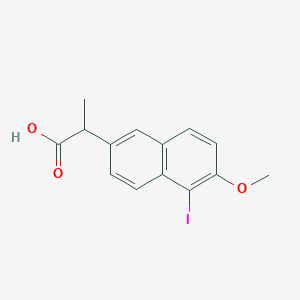
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
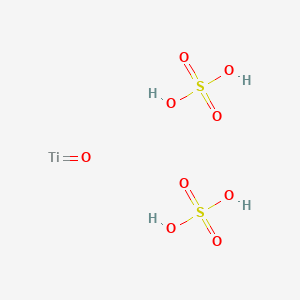
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
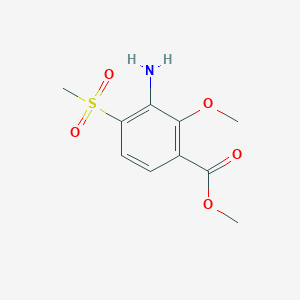
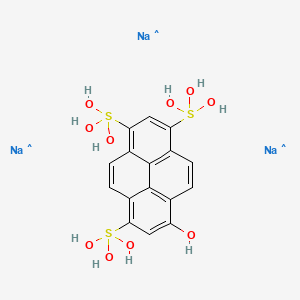
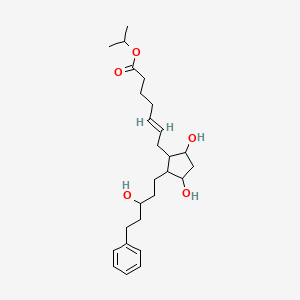
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
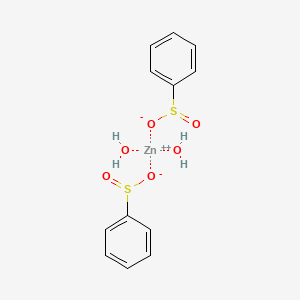
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
